N-Isopropyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxamide
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Overview
Description
N-Isopropyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxamide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound belongs to the isoxazole family, which is characterized by a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. The presence of the isoxazole ring imparts unique chemical properties to the compound, making it a subject of interest in research and industrial applications.
Preparation Methods
The synthesis of N-Isopropyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxamide involves several steps, starting from readily available starting materials. One common synthetic route involves the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a platinum-carbene intermediate to form differentially substituted regioisomeric isoxazoles . The reaction conditions typically include the use of a platinum catalyst and specific temperature and pressure conditions to facilitate the cyclization process.
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
N-Isopropyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The compound can also undergo nucleophilic substitution reactions with reagents such as alkyl halides.
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound may yield corresponding carboxylic acids, while reduction may produce alcohol derivatives.
Scientific Research Applications
N-Isopropyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, the compound is studied for its potential effects on cellular processes and its interactions with biological macromolecules.
In medicine, the compound is investigated for its potential therapeutic properties, including its role as a GABA(A) receptor agonist. This makes it a candidate for the development of new sedative and hypnotic agents . Additionally, the compound’s unique structure and reactivity make it useful in various industrial applications, such as the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Isopropyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxamide involves its interaction with specific molecular targets, such as the GABA(A) receptor. As a GABA(A) receptor agonist, the compound preferentially activates delta-subunit-containing GABA(A) receptors, leading to increased inhibitory neurotransmission and reduced neuronal excitability . This mechanism underlies its potential sedative and hypnotic effects.
Comparison with Similar Compounds
N-Isopropyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxamide can be compared with other similar compounds, such as 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-ol (THIP) and 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamide . While these compounds share structural similarities, they differ in their specific functional groups and chemical properties. For example, THIP is known for its role as a GABA(A) receptor agonist with sedative properties, similar to this compound . the presence of different substituents can lead to variations in their reactivity and biological activity.
Properties
IUPAC Name |
N-propan-2-yl-4,5,6,7-tetrahydro-[1,2]oxazolo[4,5-c]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-6(2)12-10(14)9-7-5-11-4-3-8(7)15-13-9/h6,11H,3-5H2,1-2H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWSWBDNYRLROBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=NOC2=C1CNCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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